2,3-Dihydrofluoranthene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydrofluoranthene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-3,5,7-10H,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXXMPNBVQQJEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C1)C4=CC=CC=C4C3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184422 | |
| Record name | 2,3-Dihydrofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30339-87-8 | |
| Record name | 2,3-Dihydrofluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30339-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydrofluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030339878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dihydrofluoranthene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydrofluoranthene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDROFLUORANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8JKH56S3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydrofluoranthene can be synthesized through several methods. One common approach involves the hydrogenation of fluoranthene. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{Fluoranthene} + H_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrofluoranthene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydroxy derivatives.
Reduction: Further hydrogenation can lead to more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur, introducing functional groups such as nitro or halogen atoms.
Common Reagents and Conditions:
Oxidation: Naphthalene dioxygenase enzyme, oxygen, and suitable buffers.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: cis-7,8-dihydroxy-7,8-dihydrofluoranthene.
Reduction: More saturated hydrocarbon derivatives.
Substitution: Halogenated or nitrated fluoranthene derivatives.
Scientific Research Applications
While there is no information about specific applications of "2,3-Dihydrofluoranthene" in the provided search results, some results discuss fluoranthene derivatives and hydrogels, which may be relevant.
Fluoranthene Derivatives
- Synthesis: Fluoranthenes can be synthesized through coupling bromonaphthalene derivatives with (2-bromophenyl)boronic acid or by coupling naphthalene-1-boronic acid with 1,2-dibromobenzene . Palladium-catalyzed intramolecular C–H arylation reactions have also been used in the synthesis of fluoranthene derivatives .
- Applications: Fluoranthene derivatives are used in the synthesis of various polycyclic aromatic hydrocarbons (PAHs), including fluorescent dibenzo- and naphtho-fluoranthenes, unsymmetrical twistacenes, and indeno[1,2,3-fg]tetracenes . They are also used in the synthesis of electron-deficient polycyclic aromatic dicarboximides, pyrene-bridged acenaphthenes, bowl-shaped fullerene fragments, and tetra- and pentaindenocorannulenes .
Hydrogels
- Therapeutic Applications: Hydrogels have versatile and tunable properties that make them useful in therapeutic applications, including cell-based therapies and non-cell therapeutic modalities like drug delivery, bioadhesives, artificial tissues, and biosensors .
- Properties: Hydrogels are highly hydrated three-dimensional (3D) polymeric matrices with biocompatibility, chemical modifiability, and physical tunability . They can mimic the extracellular matrix (ECM) environment, promoting cell growth and survival .
- ROS-Responsive Hydrogels: These hydrogels contain ROS-sensitive bonds and are designed for environments with elevated Reactive Oxygen Species (ROS) levels, such as those found in inflammation, tumor microenvironments (TMEs), and neurodegenerative diseases .
Biodegradation of Fluoranthene
- Process: Fluoranthene degradation can be initiated through oxidation via ligninolytic enzymes . Studies show that the degradation kinetics of fluoranthene can be modeled using first-order kinetics .
- Toxicity: PAHs like fluoranthene can become more toxic due to increased solubility and/or the inherent toxicity of their metabolites .
Mechanism of Action
The mechanism by which 2,3-Dihydrofluoranthene exerts its effects involves its interaction with various molecular targets. For instance, its oxidation by naphthalene dioxygenase involves the enzyme’s active site facilitating the addition of hydroxyl groups to the hydrocarbon structure . This process is crucial for its biodegradation and transformation in environmental contexts.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of 2,3-Dihydrofluoranthene and Analogues
Key distinctions include the degree of aromaticity and hydrogenation sites. For example, this compound’s partial saturation enhances solubility compared to fluoranthene, influencing environmental mobility and biodegradation efficiency .
Reactivity and Degradation Pathways
Table 2: Degradation Pathways and Metabolites
This compound’s degradation is distinct due to its role as a transient intermediate, whereas fluoranthene undergoes more complex, multi-site oxidation. The selectivity of reductive degradation (e.g., anthracene vs. fluoranthene) further underscores differences in chemical stability and enzyme specificity .
Environmental Impact and Toxicity
Table 3: Environmental Presence and Health Risks
In contrast, dibenzofluoranthenes exhibit higher molecular weights and lipophilicity, favoring long-term environmental retention .
Biological Activity
2,3-Dihydrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) derived from fluoranthene, which is known for its complex interactions within biological systems. Understanding the biological activity of this compound is critical due to its potential mutagenic and carcinogenic properties. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
This compound is characterized by its molecular formula and can be represented structurally as follows:
Chemical Structure of this compound
Metabolism and Biotransformation
The metabolism of this compound occurs primarily through enzymatic pathways involving cytochrome P450 enzymes. Research indicates that the compound can be converted into various metabolites, including dihydrodiols that may possess mutagenic properties when activated by metabolic processes.
Key Findings:
- Mutagenicity : The 2,3-dihydriol form of fluoranthene has been shown to be mutagenic in bacterial assays when subjected to metabolic activation systems, indicating its potential risk as a carcinogen .
- Metabolite Formation : In studies involving mouse liver microsomes, exposure to benzo[a]pyrene significantly increased the production of fluoranthene metabolites, including 2,3-dihydrodiol . This suggests that prior exposure to other PAHs can enhance the metabolic conversion of fluoranthene derivatives.
Biological Activity and Toxicity
The biological activity of this compound has been investigated through various toxicity studies. These studies often focus on its effects on cellular systems and potential carcinogenic outcomes.
Case Studies:
- Lung Tumor Incidence : In a study involving male and female mice treated with PAHs including benzo[a]pyrene and benzo[j]fluoranthene, significant increases in lung tumor incidence were observed. While direct data on this compound was not reported, it is hypothesized that similar mechanisms may apply due to structural similarities .
- Fungal Transformation : Research has demonstrated that certain fungi can metabolize fluoranthene into various products, including dihydro derivatives. This biotransformation may influence environmental persistence and toxicity .
Data Summary
The following table summarizes key findings related to the biological activity and toxicity of this compound:
Q & A
Q. How should researchers address variability in spectral data for this compound across different instrumentation platforms?
- Methodological Answer : Normalize spectra using internal standards (e.g., tetramethylsilane for NMR). For inter-lab consistency, adhere to MIACA (Minimum Information About a Chemical Assay) guidelines. Public repositories like Metabolights or NIST WebBook provide reference datasets for calibration .
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Ethical and Reproducibility Considerations
Q. What protocols ensure ethical compliance in studies involving this compound’s ecotoxicological impacts?
Q. How can researchers enhance reproducibility when studying this compound’s photochemical reactivity?
- Methodological Answer : Standardize light sources (e.g., solar simulators with calibrated irradiance) and quantify photon flux using actinometry. Report reaction quantum yields (Φ) with error margins derived from triplicate experiments. Raw data should include UV-vis absorption spectra and chromatograms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
